molecular formula C12H12FNO B8492240 3-(4-fluorophenyl)-4-methyl-5,6-dihydropyridin-2(1H)-one

3-(4-fluorophenyl)-4-methyl-5,6-dihydropyridin-2(1H)-one

Cat. No. B8492240
M. Wt: 205.23 g/mol
InChI Key: YJIDVUINHXJCBN-UHFFFAOYSA-N
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Patent
US08445509B2

Procedure details

To a solution of 2-(4-fluorophenyl)-N-(3-oxobutyl)acetamide (1.95 g, 8.7 mmol) in ethanol (120 mL) was added 20 wt % sodium ethoxide/ethanol solution (6.54 g, 19 mmol), and the mixture was stirred at 80° C. for 8 hr. The solvent was evaporated under reduced pressure, ethyl acetate/tetrahydrofuran and 1N aqueous hydrochloric acid solution were added to the residue, and the aqueous layer was extracted with ethyl acetate/tetrahydrofuran (×3). The combined organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, and the residue was washed with ethyl acetate/hexane (1/10) to give the title compound (1.36 g, 76%) as a brown solid.
Name
2-(4-fluorophenyl)-N-(3-oxobutyl)acetamide
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
sodium ethoxide ethanol
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH:11][CH2:12][CH2:13][C:14](=O)[CH3:15])=[O:10])=[CH:4][CH:3]=1.[O-]CC.[Na+].C(O)C>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9](=[O:10])[NH:11][CH2:12][CH2:13][C:14]=2[CH3:15])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
2-(4-fluorophenyl)-N-(3-oxobutyl)acetamide
Quantity
1.95 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)NCCC(C)=O
Name
sodium ethoxide ethanol
Quantity
6.54 g
Type
reactant
Smiles
[O-]CC.[Na+].C(C)O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 8 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, ethyl acetate/tetrahydrofuran and 1N aqueous hydrochloric acid solution
ADDITION
Type
ADDITION
Details
were added to the residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate/tetrahydrofuran (×3)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with ethyl acetate/hexane (1/10)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1C(NCCC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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